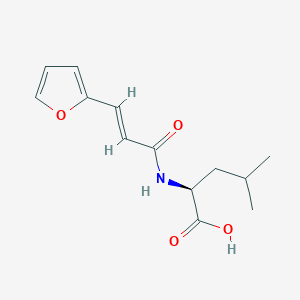
(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid is a synthetic organic compound characterized by the presence of a furan ring, an acrylamide group, and a methylpentanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid typically involves the following steps:
Formation of the acrylamide group: This can be achieved through the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.
Introduction of the methylpentanoic acid moiety: This step involves the coupling of the acrylamide intermediate with 4-methylpentanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylamide group can be reduced to form amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives of the acrylamide group.
Substitution: Substituted furan compounds.
Aplicaciones Científicas De Investigación
(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and acrylamide group may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylbutanoic acid: Similar structure with a butanoic acid moiety instead of pentanoic acid.
(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylhexanoic acid: Similar structure with a hexanoic acid moiety instead of pentanoic acid.
Uniqueness
(S,E)-2-(3-(Furan-2-yl)acrylamido)-4-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9(2)8-11(13(16)17)14-12(15)6-5-10-4-3-7-18-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/b6-5+/t11-/m0/s1 |
Clave InChI |
BDJCXEKIBSTGJH-QRGHLMKCSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1 |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


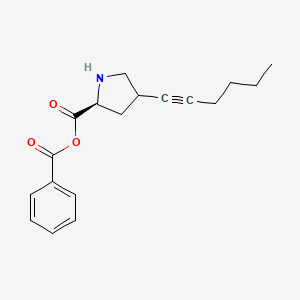
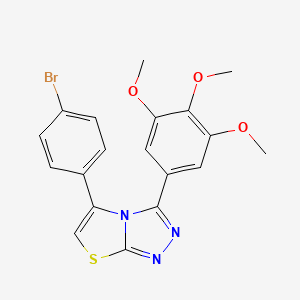
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)

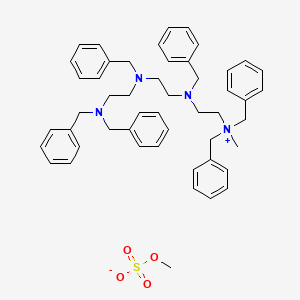
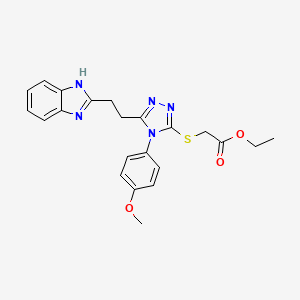
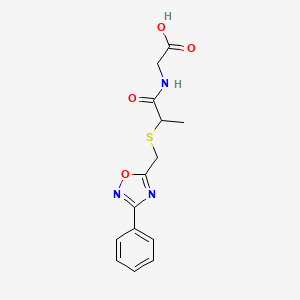
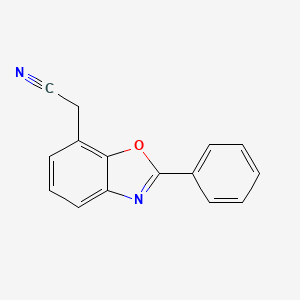
![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
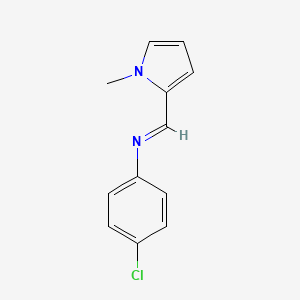
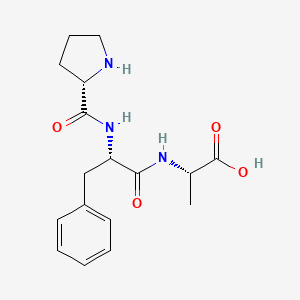
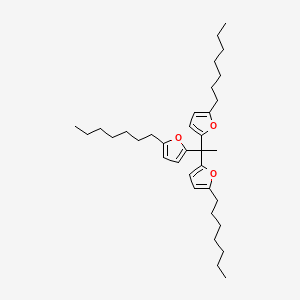
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)

